Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-
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Overview
Description
Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound known for its unique chemical properties and applications. This compound is characterized by the presence of zinc coordinated with bis(O,O-bis(4-dodecylphenyl) phosphorodithioate) ligands, which contribute to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-bis(4-dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Non-polar solvents such as toluene or hexane.
Temperature: Moderate temperatures around 25-50°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into simpler zinc-containing species.
Substitution: The phosphorodithioate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines.
Major Products Formed
Oxidation: Zinc oxide, sulfur-containing by-products.
Reduction: Zinc metal, simplified organozinc compounds.
Substitution: New organozinc compounds with different ligands.
Scientific Research Applications
Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with metal ions, affecting their availability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Zinc bis(p-dodecylphenyl) bis(dithiophosphate): Similar structure but different ligand arrangement.
Zinc bis(2-ethylhexyl) bis(dithiophosphate): Different alkyl groups on the phosphorodithioate ligands.
Zinc bis(phenyl) bis(dithiophosphate): Phenyl groups instead of dodecyl groups.
Uniqueness
Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its long dodecyl chains, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability .
Properties
CAS No. |
65045-85-4 |
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Molecular Formula |
C72H116O4P2S4Zn |
Molecular Weight |
1301.3 g/mol |
IUPAC Name |
zinc;bis[(4-dodecylphenyl)sulfanyl]phosphinate |
InChI |
InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,37,38);/q;;+2/p-2 |
InChI Key |
BXKIZHAMVSIEGH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.[Zn+2] |
Origin of Product |
United States |
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